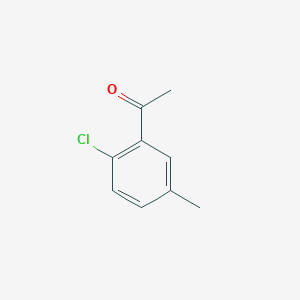

1-(2-Chloro-5-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXIUVGNYBMJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-5-methylphenyl)ethanone, a substituted acetophenone derivative. The document details its chemical identity, physical and chemical properties, a probable synthesis method, and general safety and handling precautions. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related chemical structures and reactions. This information is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Chemical Identity and Properties

This compound is an aromatic ketone with the CAS number 73129-52-9.[1][2] Its chemical structure features a phenyl ring substituted with a chloro group at the 2-position and a methyl group at the 5-position, with an acetyl group attached to the first carbon of the ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 73129-52-9 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.622 g/mol | [1][2] |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available | |

| Appearance | No data available | |

| Density | No data available |

Synthesis

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene with acetyl chloride.[2][4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of 4-chlorotoluene.

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[2][4][5] The catalyst activates the acetyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 4-chlorotoluene. The substitution is directed by the existing substituents on the ring. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The position of acylation will be influenced by the interplay of these electronic and steric effects.

General Experimental Protocol for Friedel-Crafts Acylation

Materials:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

Once the addition of acetyl chloride is complete, add 4-chlorotoluene dropwise from the dropping funnel, maintaining the low temperature.

-

After the addition of 4-chlorotoluene, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (multiplets) in the range of ~7.0-7.8 ppm. - Acetyl methyl protons (singlet) around ~2.6 ppm. - Phenyl methyl protons (singlet) around ~2.4 ppm. |

| ¹³C NMR | - Carbonyl carbon signal around ~197 ppm. - Aromatic carbon signals in the range of ~125-140 ppm. - Acetyl methyl carbon signal around ~26 ppm. - Phenyl methyl carbon signal around ~21 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone at ~1680-1700 cm⁻¹. - C-H stretching vibrations for aromatic and methyl groups. - C=C stretching vibrations for the aromatic ring. - C-Cl stretching vibration. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak for the chlorine isotope at m/z 170 in an approximate 3:1 ratio. - A prominent fragment ion from the loss of the methyl group ([M-15]⁺) at m/z 153. - A fragment ion corresponding to the acylium ion at m/z 43. |

Applications and Biological Activity

The specific applications and biological activity of this compound are not well-documented. However, substituted acetophenones are an important class of compounds in medicinal chemistry and materials science.

Many acetophenone derivatives have been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various substituted acetophenones have shown potential as antimicrobial and antifungal agents.[6]

-

Enzyme Inhibition: Certain acetophenone derivatives have been designed and synthesized as inhibitors for enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[7][8]

-

Anticancer Properties: Some studies have explored the potential of acetophenone derivatives to inhibit the proliferation of cancer cells.[9]

-

Anti-HIV Agents: Novel 2-hydroxyacetophenone derivatives have been evaluated for their anti-HIV-1 activity.[10]

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The presence of the chloro and methyl groups on the phenyl ring provides handles for further chemical modifications.

DOT Diagram: Potential Research Pathways

Caption: Potential avenues for the derivatization and biological evaluation of this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. The following precautions are based on the general hazards associated with similar aromatic ketones and chlorinated compounds. A comprehensive safety data sheet (SDS) should be consulted before handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[11][12] Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, bases, and acid anhydrides.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[11][13]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][13]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[11]

-

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceutical agents. While detailed experimental data for this specific molecule is scarce, this guide provides a solid foundation based on its chemical structure and the known properties and reactions of related compounds. Further research is necessary to fully characterize its physical properties, optimize its synthesis, and explore its potential biological activities. This document serves as a starting point for researchers and scientists interested in utilizing this compound in their work.

References

- 1. chemcd.com [chemcd.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. CAS No.73129-52-9,2'-chloro-5-methylacetophenone Suppliers [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pharmascholars.com [pharmascholars.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Synthesis and Characterization of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-(2-Chloro-5-methylphenyl)ethanone. This ketone derivative serves as a valuable intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents and other fine chemicals. This document outlines a detailed synthetic protocol, presents key characterization data in a structured format, and includes a visual representation of the synthetic workflow.

Compound Profile

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-5-methylacetophenone |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 700-29-8 |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis via Friedel-Crafts Acylation

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 4-chlorotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The acetyl group is directed to the ortho position relative to the chlorine atom due to the directing effects of both the chloro and methyl substituents on the aromatic ring.

Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[3][4] Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to maintain a low temperature.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension of aluminum chloride in DCM via the addition funnel. The addition should be dropwise to control the exothermic reaction.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 4-chlorotoluene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization Data

The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃: • Aromatic Protons: Three signals in the range of 7.2-7.6 ppm. • Acetyl Protons (-COCH₃): A singlet at approximately 2.6 ppm. • Methyl Protons (-CH₃): A singlet at approximately 2.4 ppm. |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃: • Carbonyl Carbon (C=O): ~198-200 ppm. • Aromatic Carbons: Signals in the range of 125-140 ppm. • Acetyl Carbon (-COCH₃): ~29-31 ppm. • Methyl Carbon (-CH₃): ~20-22 ppm. |

| IR Spectroscopy | Key Absorptions (cm⁻¹): • C=O stretch (ketone): Strong absorption around 1680-1700 cm⁻¹. • C-H stretch (aromatic): ~3000-3100 cm⁻¹. • C-H stretch (aliphatic): ~2850-3000 cm⁻¹. • C=C stretch (aromatic): ~1450-1600 cm⁻¹. • C-Cl stretch: ~700-800 cm⁻¹. |

| Mass Spectrometry | Expected m/z values: • Molecular Ion (M⁺): 168 and 170 in an approximate 3:1 ratio due to the chlorine isotopes (³⁵Cl and ³⁷Cl). • Major Fragment Ion: [M-CH₃]⁺ at m/z 153 and 155. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characteristics of the chemical compound 1-(2-Chloro-5-methylphenyl)ethanone. Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. This document outlines the search methodology employed and discusses the challenges in obtaining this information, while also providing context on related compounds for which data is accessible.

Introduction

This compound is a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide was intended to provide a centralized resource for its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Search Methodology

An extensive search for the spectroscopic data of this compound (CAS No. 73129-52-9) was conducted. The search strategy included:

-

Direct keyword searches on major scientific search engines and databases using terms such as "this compound spectroscopic data," "this compound NMR," "this compound IR," and "this compound mass spectrum."

-

Searches based on the compound's CAS number.

-

Exploration of chemical databases for synthesis and characterization reports.

-

Searches for related compounds and analysis of their spectroscopic data to infer potential characteristics of the target molecule.

Despite these efforts, no specific, experimentally verified spectroscopic data for this compound could be retrieved from the public domain. The search frequently yielded data for structurally similar but distinct compounds, such as isomers or derivatives containing additional functional groups (e.g., a hydroxyl group).

Data Presentation

Due to the absence of experimental data for this compound, the intended tables summarizing its ¹H NMR, ¹³C NMR, IR, and MS data could not be generated.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are contingent on the availability of the data itself. As no data was found, this section cannot be completed. However, a general workflow for obtaining such data is presented below.

Visualization of General Experimental Workflow

The following diagram illustrates a standard workflow for the spectroscopic analysis of a synthesized chemical compound.

Solubility of 1-(2-Chloro-5-methylphenyl)ethanone in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloro-5-methylphenyl)ethanone. Due to a lack of publicly available experimental solubility data for this specific compound, this guide focuses on predicted solubility values, detailed experimental protocols for determining solubility, and relevant computational methodologies. This information is crucial for applications in drug development, chemical synthesis, and academic research.

Predicted Solubility of this compound

In the absence of experimental data, computational methods provide valuable estimates of a compound's solubility in various solvents. The following table summarizes the predicted solubility of this compound based on quantitative structure-activity relationship (QSAR) models and other computational tools. It is important to note that these are theoretical values and should be confirmed by experimental analysis.

| Solvent | Predicted Solubility | Method |

| Water | Very Low to Insoluble | QSAR-based prediction |

| Dimethyl Sulfoxide (DMSO) | Soluble | Based on structurally similar compounds[1][2] |

| Ethanol | Moderately Soluble | General solubility trends for aromatic ketones |

| Acetone | Soluble | General solubility trends for aromatic ketones |

| Dichloromethane | Soluble | General solubility trends for aromatic ketones |

| Hexane | Sparingly Soluble to Insoluble | Polarity mismatch |

Note: For the structurally related compound, 1-(2-Hydroxy-5-methylphenyl)ethanone, it has been reported to be insoluble in water and soluble in DMSO at a concentration of 50 mg/mL (requiring ultrasonication).[1][2] This information provides a useful, albeit indirect, reference point.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is a critical step in its characterization. The following are standard experimental protocols that can be employed to ascertain the solubility of this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed, thermostated flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated by centrifugation or filtration. Care must be taken to avoid any undissolved solid from contaminating the supernatant.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).

-

Data Analysis: The solubility is expressed as the mass of solute per unit volume of solvent (e.g., mg/mL or g/100mL) or in molar units (mol/L).

Protocol 2: High-Throughput Screening (HTS) Solubility Assays

For rapid screening of solubility in multiple solvents or under different conditions, various HTS methods can be employed.

Methodology (Example using a 96-well plate format):

-

Compound Dispensing: A known amount of this compound (e.g., from a DMSO stock solution) is dispensed into the wells of a 96-well plate.

-

Solvent Addition: The desired solvents are added to the wells.

-

Equilibration and Mixing: The plate is sealed and agitated for a set period to facilitate dissolution.

-

Analysis: The solubility is assessed using a plate reader-based method. This can involve nephelometry (light scattering to detect undissolved particles) or by measuring the concentration in the supernatant after centrifugation of the plate.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical logical workflow for the synthesis, purification, and subsequent characterization (including solubility assessment) of this compound.

Caption: Logical workflow for the synthesis and characterization of this compound.

Experimental Workflow for Solubility Determination

The following diagram details the key steps in an experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining equilibrium solubility.

Representative Signaling Pathway

While specific signaling pathways modulated by this compound are not well-documented, compounds with similar structural motifs, such as chloroacetophenones, can potentially interact with various cellular pathways, often through electrophilic reactivity. The diagram below represents a generalized signaling cascade that could be influenced by such compounds, leading to cellular responses like apoptosis or inflammation. This should be considered a hypothetical example.

Caption: Representative signaling pathway potentially modulated by a reactive small molecule.

References

Crystal Structure Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide

Disclaimer: As of November 2025, a comprehensive crystal structure analysis for 1-(2-chloro-5-methylphenyl)ethanone is not publicly available. This guide provides a detailed analysis of a closely related analogue, 2-chloro-1-(3-hydroxyphenyl)ethanone , to offer insights into the crystallographic features of this class of compounds. This information is intended for researchers, scientists, and drug development professionals.

Introduction

α-Haloketones, such as chlorinated acetophenones, are pivotal building blocks in organic synthesis due to their high reactivity and versatility in forming a wide array of chemical compounds.[1] They serve as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs).[1] Understanding the three-dimensional structure of these molecules at an atomic level is fundamental for predicting their chemical behavior, designing new synthetic pathways, and developing novel therapeutics. This technical guide presents a detailed crystal structure analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone, a representative α-haloketone.

Molecular and Crystal Structure

The crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone reveals a planar molecular conformation.[1] The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane is a mere 0.0164 Å, indicating a high degree of planarity.[1] The most significant deviation from this plane is observed for the chlorine atom.[1]

In the crystalline state, the molecules form inversion-symmetric dimers through a network of intermolecular hydrogen bonds.[1] This supramolecular assembly is a key feature of the crystal packing.

Crystallographic Data

The crystallographic data for 2-chloro-1-(3-hydroxyphenyl)ethanone, as determined by single-crystal X-ray diffraction, are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₇ClO₂ |

| Formula Weight | 170.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.9172 (2) |

| b (Å) | 12.7016 (4) |

| c (Å) | 11.8573 (3) |

| β (°) | 96.294 (1) |

| Volume (ų) | 736.10 (4) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.539 |

| Absorption Coefficient (mm⁻¹) | 0.46 |

| F(000) | 352 |

Table 1: Crystallographic data for 2-chloro-1-(3-hydroxyphenyl)ethanone.[2]

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles are within the expected ranges for organic compounds.[1]

| Bond | Length (Å) | Angle | **Value (°) ** |

| Cl1—C8 | 1.772 (1) | O2—C7—C1 | 120.4 (1) |

| O1—C3 | 1.362 (1) | O2—C7—C8 | 118.8 (1) |

| O2—C7 | 1.221 (1) | C1—C7—C8 | 120.8 (1) |

| C1—C2 | 1.388 (2) | C7—C8—Cl1 | 111.9 (1) |

| C1—C7 | 1.485 (2) | C3—O1—H1O | 109.2 (1) |

| C7—C8 | 1.531 (2) |

Table 2: Selected bond lengths and angles for 2-chloro-1-(3-hydroxyphenyl)ethanone.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone was achieved by the dropwise addition of sulfuryl chloride (1.1 mmol) to a stirred solution of 3-hydroxyacetophenone (0.74 mmol) in a mixture of methanol (5 ml) and ethyl acetate/dichloromethane (10 ml) at a temperature of 293–303 K.[1] The reaction progress was monitored using Thin Layer Chromatography (TLC).[1] Upon completion, the solvent was removed under reduced pressure to yield the final product with a 95% yield.[1] Single crystals suitable for X-ray diffraction were obtained by crystallization from ethanol.[2]

X-ray Data Collection and Structure Refinement

Data collection was performed on a Bruker D8 Venture diffractometer.[2] The structure was solved using SHELXT and refined with SHELXL2019/2.[2]

| Parameter | Value |

| Diffractometer | Bruker D8 Venture |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection Temperature | 293 K |

| θ range for data collection (°) | 2.4 to 27.5 |

| Reflections collected | 9994 |

| Independent reflections | 1713 |

| R_int | 0.0473 |

| Final R indices [I>2σ(I)] | R1 = 0.0473, wR2 = 0.1181 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1245 |

| Goodness-of-fit on F² | 1.019 |

Table 3: Data collection and structure refinement details.[2]

Supramolecular Assembly and Intermolecular Interactions

The most prominent feature of the crystal packing is the formation of inversion-symmetric dimers through strong O—H···O hydrogen bonds.[1] These dimers are further stabilized by weaker C—H···O interactions.[1] A Hirshfeld surface analysis was conducted to quantify the various intermolecular contacts.

| Contact Type | Contribution (%) |

| H···H | 26.6 |

| H···O/O···H | 23.7 |

| H···Cl/Cl···H | 21.2 |

| H···C/C···H | 15.7 |

| C···Cl/Cl···C | 4.5 |

| C···O/O···C | 3.6 |

| C···C | 3.0 |

| O···O | 1.2 |

Table 4: Relative contributions of intermolecular contacts from Hirshfeld surface analysis.[1]

References

Potential Biological Activities of 1-(2-Chloro-5-methylphenyl)ethanone Derivatives: A Technical Guide

Introduction

1-(2-Chloro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile starting material for the synthesis of a wide array of heterocyclic and other organic compounds. While direct studies on the biological activities of its derivatives are not extensively documented in publicly available literature, the structural alerts within this molecule—namely the chloro and methyl substituted phenyl ring and the reactive ketone group—suggest that its derivatives could exhibit significant pharmacological properties. Drawing parallels from structurally similar compounds, this technical guide explores the potential antimicrobial, anticancer, and anti-inflammatory activities of key classes of derivatives that can be synthesized from this compound. This document is intended for researchers, scientists, and drug development professionals interested in the prospective applications of this chemical scaffold.

Key Derivative Classes and Their Potential Biological Activities

The ketone functional group of this compound is a prime site for chemical modification, allowing for the synthesis of several classes of biologically active molecules. This guide will focus on four principal classes of derivatives: Chalcones, Schiff Bases, Pyrazoles, and Thiazoles.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are well-known for their broad spectrum of biological activities. They are typically synthesized through a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Chalcone derivatives have been reported to possess potent anti-inflammatory, anticancer, and antimicrobial properties. The presence of the α,β-unsaturated ketone moiety is crucial for many of these activities, as it can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.

Anti-inflammatory Activity: Chalcone derivatives have been shown to inhibit the release of inflammatory mediators. For instance, certain hydroxychalcones exhibit potent inhibitory effects on the release of β-glucuronidase and lysozyme from neutrophils.[1] Specifically, 2',5'-dialkoxychalcones have demonstrated significant inhibition of nitric oxide (NO) formation in murine microglial cells, with some analogues showing IC50 values in the sub-micromolar range.[1]

Anticancer Activity: The anticancer potential of chalcones is well-documented. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example, certain chalcone derivatives have shown marked cytotoxic activity against human cancer cell lines.[2] The substitution pattern on both aromatic rings plays a significant role in their potency and selectivity.

Antimicrobial Activity: Chalcones substituted with halogens, such as chlorine, have demonstrated enhanced antimicrobial activity.[3] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4]

The synthesis of chalcones from this compound would involve the Claisen-Schmidt condensation with various substituted aromatic aldehydes in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Caption: General workflow for the synthesis of chalcone derivatives.

Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of compounds with a wide range of biological activities. They are typically formed by the condensation of a primary amine with a ketone or aldehyde.

Schiff bases are known for their antimicrobial, antiviral, and anticancer properties. The imine bond is a key feature that contributes to their biological activity.

Antimicrobial Activity: Schiff bases derived from substituted acetophenones have shown good antibacterial activity against a broad spectrum of bacterial strains.[5] The nature of the substituent on both the phenyl ring of the acetophenone and the amine part can significantly influence the antimicrobial potency.

Anticancer Activity: Certain Schiff base complexes have demonstrated promising anticancer activity. While data on Schiff bases from this compound is not available, related structures are known to exhibit cytotoxicity against various cancer cell lines.

The synthesis of Schiff bases from this compound would involve the condensation reaction with various primary amines (aliphatic or aromatic) under appropriate catalytic conditions, often with azeotropic removal of water.

Caption: General workflow for the synthesis of Schiff base derivatives.

Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones via cyclization with hydrazine or its derivatives.

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, contain a pyrazole core. Pyrazole derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes.[6]

Anticancer Activity: Pyrazole derivatives synthesized from chalcones have been evaluated as potential cytotoxic agents against various human cancer cell lines.[2] The substitution pattern on the pyrazole and the attached phenyl rings is critical for their anticancer activity.

Antimicrobial Activity: Pyrazole analogues have demonstrated significant antimicrobial activity against both bacteria and fungi.[6]

The synthesis of pyrazoles would typically proceed in a two-step sequence, starting with the synthesis of a chalcone derivative of this compound, followed by cyclization with hydrazine hydrate or a substituted hydrazine.

Caption: General workflow for the synthesis of pyrazole derivatives.

Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They can be synthesized through various methods, a common one being the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

Thiazole derivatives are a prominent class of compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: Many clinically used antibiotics contain a thiazole ring. Thiazole derivatives have been shown to be effective against a range of bacteria and fungi.[7]

Anticancer Activity: A number of thiazole-containing compounds have been investigated as potent anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.

Anti-inflammatory Activity: Some thiazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[8]

The synthesis of thiazole derivatives from this compound would first require α-halogenation of the ketone to form an α-haloketone. This intermediate can then be reacted with a thioamide in a Hantzsch thiazole synthesis.

Caption: General workflow for the synthesis of thiazole derivatives.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for derivatives of structurally similar substituted acetophenones, providing a predictive framework for the potential activities of this compound derivatives.

Table 1: Potential Anti-inflammatory Activity

| Derivative Class | Test System | Endpoint | Result (IC50/Inhibition %) | Reference Compound |

| Chalcones | Rat Neutrophils | β-glucuronidase release | IC50 = 1.6 µM | - |

| Chalcones | Murine Microglial Cells | NO formation | IC50 = 0.7 µM | - |

| Pyrazoles | - | Anti-inflammatory | Better than Diclofenac sodium | Diclofenac sodium |

Table 2: Potential Anticancer Activity

| Derivative Class | Cell Line | Endpoint | Result (IC50) | Reference Compound |

| Pyrazole-based Chalcones | PACA2 (Pancreatic) | Cytotoxicity | 27.6 µM | Doxorubicin (52.1 µM) |

| Pyrazole-based Chalcones | MCF7 (Breast) | Cytotoxicity | 42.6 µM | Doxorubicin (48 µM) |

| Thiazoles | MCF-7 (Breast) | Cytotoxicity | 2.57 µM | Staurosporine (6.77 µM) |

| Thiazoles | HepG2 (Liver) | Cytotoxicity | 7.26 µM | Staurosporine (8.4 µM) |

Table 3: Potential Antimicrobial Activity

| Derivative Class | Microorganism | Endpoint | Result (MIC/Zone of Inhibition) | Reference Compound |

| Pyrazoles | Escherichia coli | Antibacterial | MIC: 0.25 µg/mL | Ciprofloxacin |

| Pyrazoles | Streptococcus epidermidis | Antibacterial | MIC: 0.25 µg/mL | Ciprofloxacin |

| Pyrazoles | Aspergillus niger | Antifungal | MIC: 1 µg/mL | Clotrimazole |

| Thiazoles | Various bacteria & fungi | Antimicrobial | MIC values from 6.25 to 12.5 µg/mL | - |

Detailed Experimental Protocols

The following are generalized experimental protocols for the key biological assays mentioned, based on methodologies reported in the literature for analogous compounds. These should be adapted and optimized for specific derivatives of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

-

Nitrite Quantification (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Protocol 2: In Vitro Anticancer Assay - MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, PC-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Assay: After an incubation period (e.g., 48 or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

-

Formazan Solubilization and Data Analysis: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl). The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol 3: In Vitro Antimicrobial Assay - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity. A growth control (no compound) and a sterility control (no inoculum) are included.

While direct experimental data on the biological activities of this compound derivatives is sparse, the synthesis of key derivative classes such as chalcones, Schiff bases, pyrazoles, and thiazoles from this starting material is highly feasible. Based on extensive literature on analogous compounds, it is predicted that these derivatives hold significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The chloro and methyl substituents on the phenyl ring are likely to modulate the potency and selectivity of these compounds. This technical guide provides a foundational framework for the rational design, synthesis, and biological evaluation of novel therapeutic candidates based on the this compound scaffold. Further research is warranted to explore and validate these potential biological activities.

References

- 1. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 1-(2-Chloro-5-methylphenyl)ethanone and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-5-methylphenyl)ethanone is a substituted acetophenone that serves as a versatile scaffold in synthetic organic chemistry. Its derivatives, particularly chalcones, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, spectral characterization, and potential as therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound and its Analogs

The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-chlorotoluene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. Subsequently, the parent ketone can be utilized as a precursor for the synthesis of various analogs, most notably chalcones, through Claisen-Schmidt condensation with substituted aromatic aldehydes.

Experimental Protocols

Synthesis of this compound (General Procedure via Friedel-Crafts Acylation)

This protocol is adapted from general procedures for Friedel-Crafts acylation of substituted benzenes.

-

Materials: 3-Chlorotoluene, Acetyl chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Water, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.0 to 1.2 equivalents).

-

After stirring for 15-30 minutes, add 3-chlorotoluene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

-

Synthesis of Chalcone Analogs (General Procedure via Claisen-Schmidt Condensation)

This protocol is a standard method for the synthesis of chalcones.

-

Materials: this compound, substituted aromatic aldehyde, Ethanol, Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 to 1.2 equivalents) in ethanol in a round-bottom flask.

-

To this stirred solution, add an aqueous or ethanolic solution of sodium hydroxide or potassium hydroxide (1.5 to 3.0 equivalents) dropwise at room temperature.

-

The reaction mixture is typically stirred at room temperature for 4-24 hours. The formation of a precipitate often indicates product formation.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into cold water.

-

The precipitated solid (chalcone) is collected by filtration, washed with water until the washings are neutral, and then dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Spectral Characterization

Table 1: Spectroscopic Data of Representative Acetophenone Analogs

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound (Predicted) | ~7.5-7.2 (m, 3H, Ar-H), 2.6 (s, 3H, COCH₃), 2.4 (s, 3H, Ar-CH₃) | ~198 (C=O), ~139 (C-Cl), ~138 (C-CH₃), ~132, ~130, ~128, ~126 (Ar-C), ~29 (COCH₃), ~21 (Ar-CH₃) | ~1680 (C=O), ~1600 (C=C), ~800 (C-Cl) | M⁺ expected at 170.05 |

| 2-Chloro-1-(p-tolyl)ethanone | 7.85 (d, 2H), 7.28 (d, 2H), 4.69 (s, 2H), 2.43 (s, 3H) | 191.0, 145.0, 131.8, 129.8, 129.4, 45.9, 21.7 | Not Reported | Not Reported |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 12.08 (s, 1H), 7.65 (d, 1H), 7.37 (dd, 1H), 6.91 (d, 1H), 2.61 (s, 3H) | 203.9, 161.8, 136.5, 125.9, 122.9, 120.3, 119.9, 27.0 | Not Reported | Not Reported |

Biological Activities of this compound Analogs

The primary biological interest in analogs of this compound lies in their activities as anticancer, antifungal, and antimicrobial agents. The most studied derivatives are chalcones.

Anticancer Activity

Chalcones derived from substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of Chalcone Analogs Derived from Substituted Acetophenones

| Compound ID | Acetophenone Precursor | Aldehyde Reactant | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone A | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 4-Chlorobenzaldehyde | MCF-7 (Breast) | 12.5 | [1] |

| Chalcone B | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | MCF-7 (Breast) | 15.2 | [1] |

| Chalcone C | 1-(4-Bromophenyl)ethanone | 4-Hydroxybenzaldehyde | A549 (Lung) | 8.7 | [2] |

| Chalcone D | 1-(4-Chlorophenyl)ethanone | 4-Hydroxybenzaldehyde | A549 (Lung) | 10.3 | [2] |

| Licochalcone A | Substituted Acetophenone | Substituted Benzaldehyde | PC-3 (Prostate) | 9.8 | [3] |

Note: This table presents a selection of data from the literature to illustrate the range of activities. IC₅₀ values can vary depending on the specific experimental conditions.

Antifungal and Antimicrobial Activity

Chalcone derivatives also exhibit promising activity against various fungal and bacterial strains. The presence of the α,β-unsaturated ketone moiety is believed to be crucial for this activity.

Table 3: Antifungal and Antimicrobial Activity of Chalcone Analogs

| Compound ID | Target Organism | Activity | MIC (µg/mL) | Reference |

| Chalcone E | Candida albicans | Antifungal | 16 | [4] |

| Chalcone F | Aspergillus niger | Antifungal | 32 | [4] |

| Chalcone G | Staphylococcus aureus | Antibacterial | 8 | [5] |

| Chalcone H | Escherichia coli | Antibacterial | 16 | [5] |

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds.

Signaling Pathways and Mechanisms of Action

The anticancer activity of chalcones is multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[6][7]

Apoptosis Induction

Many chalcone derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to:

-

Increase the expression of pro-apoptotic proteins like Bax and Bak.

-

Decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

-

Activate caspases, which are the executioners of apoptosis.[6]

Cell Cycle Arrest

Chalcones can arrest the cell cycle at different phases, most commonly at the G2/M phase, thereby preventing cancer cell proliferation. This is often achieved by:

-

Inhibiting the activity of cyclin-dependent kinases (CDKs).

-

Modulating the levels of cyclins.[6]

Inhibition of Angiogenesis

Some chalcones have been reported to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is achieved by targeting signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[7]

Anticancer mechanisms of chalcones.

Conclusion

This compound and its analogs, particularly chalcones, represent a promising class of compounds with diverse and potent biological activities. Their straightforward synthesis and the tunability of their structure make them attractive scaffolds for the development of novel therapeutic agents. The data summarized in this review highlights the significant potential of these compounds as anticancer, antifungal, and antimicrobial agents. Further research, including the synthesis of a broader range of analogs, comprehensive in vivo studies, and detailed investigation of their mechanisms of action, is warranted to fully explore their therapeutic potential and advance them in the drug development pipeline. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Commercial Availability and Technical Profile of 1-(2-Chloro-5-methylphenyl)ethanone: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloro-5-methylphenyl)ethanone, a substituted acetophenone derivative, holds potential as a building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of its commercial availability, likely synthetic routes, and potential biological significance based on the activities of structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide consolidates information from suppliers and infers experimental protocols and biological applications from analogous chemical structures.

Commercial Availability and Suppliers

This compound (CAS No. 73129-52-9) is available from a number of chemical suppliers, primarily as a research chemical. The table below summarizes publicly available information from various vendors. Purity levels and available quantities can vary, and researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Location | CAS Number | Notes |

| Ambeed | N/A | 73129-52-9 | Provides basic physicochemical properties. |

| BLD Pharm | N/A | 73129-52-9 | Listed in their catalog. |

| LookChem | China | 73129-52-9 | Lists multiple suppliers in China. |

| Acrotein ChemBio Inc. | USA | 73129-52-9 | Listed as a catalog product for research use. |

Table 1: Commercial Suppliers of this compound

Synthesis and Experimental Protocols

The reaction involves the introduction of an acetyl group onto the aromatic ring of 4-chlorotoluene using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5]

Inferred Experimental Protocol: Friedel-Crafts Acylation of 4-Chlorotoluene

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for the specific synthesis of this compound.

Materials:

-

4-Chlorotoluene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add acetyl chloride to the stirred suspension of aluminum chloride in dichloromethane. After the addition is complete, add 4-chlorotoluene dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition of 4-chlorotoluene, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium hydroxide solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Significance and Experimental Applications

Direct studies on the biological activity of this compound are not prominent in the existing literature. However, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological and biological activities, including antimicrobial, herbicidal, and insect-repellent properties.[6][7]

Chalcones, which can be synthesized from acetophenones, are another class of compounds with significant biological potential, including antimicrobial and antileishmanial activities.[8][9] Given these precedents, this compound represents a valuable starting material or intermediate for the synthesis of novel bioactive molecules.

Hypothetical Experimental Workflow: Antimicrobial Screening

Below is a generalized workflow for screening a novel compound like this compound for potential antimicrobial activity.

Caption: A hypothetical workflow for the antimicrobial screening of a test compound.

Conclusion

This compound is a commercially available substituted acetophenone with potential applications in the synthesis of new chemical entities for pharmaceutical and agrochemical research. While specific data on its synthesis and biological activity are scarce, established methods like Friedel-Crafts acylation provide a reliable route for its preparation. The known bioactivities of related acetophenone and chalcone derivatives suggest that this compound could be a valuable precursor for the development of novel antimicrobial agents or other bioactive molecules. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. 1-(5-Chloro-2-methylphenyl)ethanone | 58966-35-1 | Benchchem [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Data for 1-(2-Chloro-5-methylphenyl)ethanone

Compound Identification

This section provides the known identifiers for 1-(2-Chloro-5-methylphenyl)ethanone.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Chloro-5-methylacetophenone |

| CAS Number | 69064-42-0 |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| Chemical Structure | (Not available for direct display) |

Hazard Identification and Classification

The toxicological properties of this compound have not been fully investigated. Based on data from analogous compounds, it should be handled as a substance that is potentially harmful and irritating. The following GHS classifications are for structurally similar chemicals and should be considered provisional.

| Hazard Class | Hazard Statement (Analogous Compounds) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1] |

| Combustible Liquid (Category 4) | H227: Combustible liquid.[2] |

Physical and Chemical Properties

No specific experimental data is available for this compound. The following table summarizes data from related substituted acetophenones. These values are for estimation purposes only.

| Property | Value (Source Compound) |

| Appearance | Expected to be a liquid or low-melting solid. |

| Odor | No data available. |

| Melting Point | 19-20 °C (Acetophenone) |

| Boiling Point | 202 °C (Acetophenone) |

| Flash Point | >110 °C / >230 °F (2'-Hydroxy-5'-methylacetophenone)[3] |

| Density | 1.03 g/mL at 25 °C (Acetophenone) |

| Solubility in Water | Insoluble to practically insoluble.[4] |

Handling, Storage, and Experimental Protocols

Given the potential hazards, stringent safety protocols must be followed.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The hierarchy of controls should be applied to minimize exposure.

Experimental Protocol for Handling:

-

Preparation: All work must be conducted in a well-ventilated chemical fume hood.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[7]

-

Body Protection: Closed-toe shoes are mandatory.

-

-

Procedure:

-

Handle the substance away from heat, sparks, open flames, and hot surfaces.[2]

-

Avoid all personal contact, including the inhalation of vapors or dust.[8]

-

Use the smallest quantity necessary for the experiment.

-

After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

-

Decontaminate all equipment and the work area after use.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6]

Emergency Procedures and First Aid

Rapid response is critical in the event of an exposure.

Spill and Leak Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep up to avoid creating dust.[6]

-

Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety personnel.

First-Aid Measures

The following diagram outlines the initial response to different types of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Toxicological Information

No specific toxicological data (e.g., LD₅₀, LC₅₀) is available for this compound. The toxicological properties have not been fully investigated.[3] It should be handled with the assumption that it is harmful if swallowed and may cause skin, eye, and respiratory irritation based on data from analogous compounds.[1] No information is available regarding its carcinogenicity, mutagenicity, or reproductive effects.[3]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[3] Dispose of contents and container to an approved waste disposal plant.[3]

Safe Laboratory Workflow

The following diagram illustrates a standard workflow for safely handling this chemical in a research setting.

References

- 1. westliberty.edu [westliberty.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. sdfine.com [sdfine.com]

- 9. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Chloro-5-methylphenyl)ethanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-5-methylphenyl)ethanone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a chlorinated and methylated phenyl ring, makes it a versatile building block for introducing this specific moiety into larger, more complex molecules. The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from 4-chlorotoluene and acetyl chloride using a Friedel-Crafts acylation reaction. The primary challenge in this synthesis is controlling the regioselectivity due to the competing directing effects of the chloro and methyl substituents on the aromatic ring.

Reaction Scheme

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 4-Chlorotoluene with Aluminum Chloride

This protocol outlines a standard procedure for the Friedel-Crafts acylation of 4-chlorotoluene using aluminum chloride as the Lewis acid catalyst. Due to the directing effects of the substituents, this reaction will produce a mixture of isomers, with the desired product being a minor component. Subsequent purification is crucial.

Materials:

-

4-Chlorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system or glass column for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 4-chlorotoluene) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: In the addition funnel, prepare a solution of 4-chlorotoluene (1.0 molar equivalent) and acetyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture of isomeric ketones.

-

Purification: The desired this compound isomer must be separated from the other isomers. This is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The separation can be challenging due to the similar polarities of the isomers. Alternatively, fractional crystallization may be attempted, though it is often less effective for separating close-boiling isomers.[1][2][3][4]

Data Presentation

The Friedel-Crafts acylation of 4-chlorotoluene is known to yield a mixture of isomers. The major product is typically the one where the acetyl group is directed by the activating methyl group to its ortho position. The desired product, this compound, is a minor isomer. The table below presents expected, though hypothetical, quantitative data for a typical reaction outcome before optimization. Actual yields and isomer ratios will vary depending on the precise reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chlorotoluene | 1.0 eq | |

| Acetyl Chloride | 1.1 eq | |

| Aluminum Chloride | 1.3 eq | |

| Reaction Conditions | ||

| Solvent | Dichloromethane | |

| Temperature | 0-5 °C | |

| Reaction Time | 2 hours | |

| Product Distribution (Hypothetical) | ||

| 1-(3-Chloro-4-methylphenyl)ethanone | ~70-80% | |

| This compound | ~10-20% | |

| Other isomers | ~5-10% | |

| Overall Crude Yield | 85-95% | |

| Isolated Yield of Desired Isomer | Highly variable (dependent on purification efficiency) |

Mandatory Visualizations

Friedel-Crafts Acylation Workflow

References

Application Notes and Protocols: Grignard Reaction of 1-(2-Chloro-5-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon, such as the carbonyl carbon of a ketone. The reaction of 1-(2-Chloro-5-methylphenyl)ethanone with a Grignard reagent provides a direct route to tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the chloro and methyl substituents on the aromatic ring offers opportunities for further functionalization, making the resulting alcohol a versatile building block in drug discovery and development.

These application notes provide a representative protocol for the Grignard reaction of this compound with methylmagnesium bromide, leading to the formation of 2-(2-Chloro-5-methylphenyl)propan-2-ol. Due to the absence of a specific literature precedent for this exact substrate, this protocol is based on established general procedures for Grignard reactions with substituted acetophenones.

Data Presentation

Table 1: Reactants, Reagents, and Product Information

| Compound | Role | Molar Mass ( g/mol ) | Equivalents | Amount |

| This compound | Starting Material | 182.63 | 1.0 | (To be calculated) |

| Magnesium Turnings | Reagent | 24.31 | 1.2 | (To be calculated) |

| Bromomethane | Reagent | 94.94 | 1.1 | (To be calculated) |

| Anhydrous Diethyl Ether | Solvent | 74.12 | - | (To be determined) |

| Hydrochloric Acid (1 M) | Quenching Agent | 36.46 | - | (To be determined) |

| 2-(2-Chloro-5-methylphenyl)propan-2-ol | Product | 198.67 | - | (Theoretical Yield) |

Experimental Protocols

Synthesis of 2-(2-Chloro-5-methylphenyl)propan-2-ol via Grignard Reaction

This protocol details the preparation of the Grignard reagent, its reaction with the ketone, and the subsequent workup and purification of the tertiary alcohol product.

Materials:

-

This compound

-

Magnesium turnings

-

Bromomethane

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary.

-